3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate
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Overview
Description
3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate is a complex organic compound featuring a combination of pyridyl, hydrazono, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with Phenyl 3-fluorobenzoate: The hydrazone intermediate is then coupled with phenyl 3-fluorobenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the pyridyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as heating or the presence of a catalyst.
Major Products
Oxidation: Formation of oxides or N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly due to the presence of the pyridyl and hydrazono groups, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In materials science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural complexity allows for the tuning of these properties through chemical modifications.
Mechanism of Action
The mechanism of action of 3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydrazono group could form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-({(E)-2-[(5-chloro-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate
- 3-({(E)-2-[(5-methyl-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate
Uniqueness
Compared to similar compounds, 3-({(E)-2-[(5-bromo-3-pyridyl)carbonyl]hydrazono}methyl)phenyl 3-fluorobenzoate is unique due to the presence of the bromine atom in the pyridyl ring. This bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the combination of the hydrazono and fluorobenzoate groups provides a unique set of chemical properties that can be exploited in different applications.
Properties
Molecular Formula |
C20H13BrFN3O3 |
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Molecular Weight |
442.2 g/mol |
IUPAC Name |
[3-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C20H13BrFN3O3/c21-16-8-15(11-23-12-16)19(26)25-24-10-13-3-1-6-18(7-13)28-20(27)14-4-2-5-17(22)9-14/h1-12H,(H,25,26)/b24-10+ |
InChI Key |
RUKONQCBLZXRGL-YSURURNPSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=NNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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